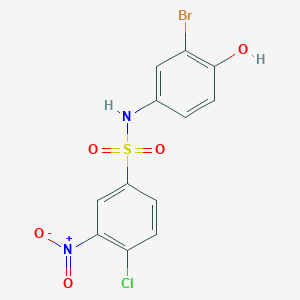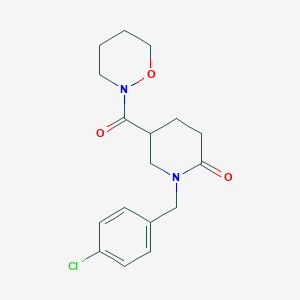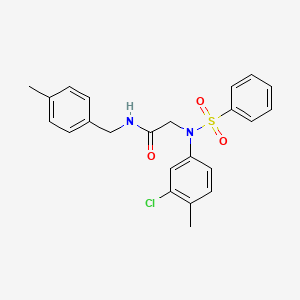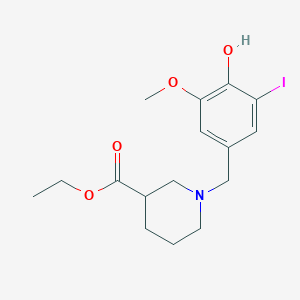
N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide, also known as BNIT-9, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BNIT-9 belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties. However, BNIT-9 has been found to have a unique mechanism of action that sets it apart from other sulfonamides.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide involves the inhibition of mitochondrial respiration. N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide targets the mitochondrial electron transport chain, specifically complex II, which leads to the accumulation of reactive oxygen species (ROS). The accumulation of ROS leads to the depolarization of the mitochondrial membrane potential, which triggers apoptosis in cancer cells. N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has also been found to inhibit the expression of hypoxia-inducible factor 1α (HIF-1α), which is a transcription factor that plays a crucial role in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has also been found to have anti-angiogenic properties, which means that it inhibits the formation of new blood vessels. This is an important property in cancer research, as the growth and spread of cancer cells depend on the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is its specificity for complex II of the mitochondrial electron transport chain. This means that it has a targeted mechanism of action that is specific to cancer cells. Another advantage is its ability to induce apoptosis in cancer cells, which is a crucial step in cancer treatment. However, one limitation of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further investigated.
Orientations Futures
There are several future directions for research on N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide. One direction is to investigate its potential as a combination therapy with other anti-cancer drugs. Another direction is to investigate its potential in other fields of research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to investigate its toxicity and to optimize its solubility for in vivo administration.
Conclusion:
In conclusion, N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications, specifically in cancer research. Its unique mechanism of action, anti-inflammatory properties, and anti-angiogenic properties make it a promising candidate for further research. However, further research is needed to investigate its potential toxicity and to optimize its solubility for in vivo administration.
Méthodes De Synthèse
The synthesis of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide involves the reaction of 3-bromo-4-hydroxyaniline with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide as a yellow solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has been found to have potential therapeutic applications in various fields of research. One of its most promising applications is in cancer research. N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis, or programmed cell death, in cancer cells by targeting the mitochondrial membrane potential. N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
Propriétés
IUPAC Name |
N-(3-bromo-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O5S/c13-9-5-7(1-4-12(9)17)15-22(20,21)8-2-3-10(14)11(6-8)16(18)19/h1-6,15,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYRZSCFXGUCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-cyclohexylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5035536.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5035540.png)

![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-isopropylphenyl)acrylamide](/img/structure/B5035565.png)
![2-(3,4-dichlorophenoxy)-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)acetamide](/img/structure/B5035580.png)
![methyl N-{4-chloro-6-[(4-isopropylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5035584.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5035587.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035592.png)
![1-fluoro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5035601.png)


![(4aS*,8aR*)-2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5035612.png)